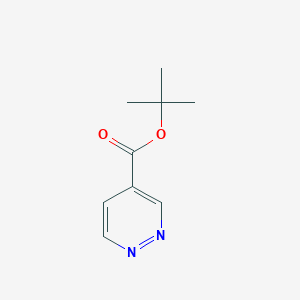

tert-Butyl pyridazine-4-carboxylate

説明

tert-Butyl pyridazine-4-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyridazine core substituted with a tert-butyl carboxylate group at the 4-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties to derivatives. The tert-butyl ester group enhances solubility in organic solvents and improves stability during synthetic processes, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.

特性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

tert-butyl pyridazine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)13-8(12)7-4-5-10-11-6-7/h4-6H,1-3H3 |

InChIキー |

FJJPUHGMSQKCSC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C1=CN=NC=C1 |

製品の起源 |

United States |

準備方法

合成経路および反応条件: 4-tert-ブチルピリダジンカルボン酸の合成は、通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤の存在下、ピリダジン-4-カルボン酸とtert-ブチルアルコールを反応させることで行われます。 反応は通常、完全なエステル化を確実にするために還流条件下で行われます .

工業生産方法: 4-tert-ブチルピリダジンカルボン酸の工業生産方法は、実験室での合成と似ていますが、より大量に対応するためにスケールアップされています。 連続フロー反応器と自動化システムの使用により、生産プロセスの効率と収率を向上させることができます .

化学反応の分析

科学研究の応用

化学: 4-tert-ブチルピリダジンカルボン酸は、医薬品化学において潜在的な治療的特性を持つより複雑なピリダジン誘導体の合成における中間体として使用されます.

生物学: 生物学研究では、ピリダジン誘導体は、抗菌性、抗癌性、および抗炎症活性について研究されています。 4-tert-ブチルピリダジンカルボン酸は、これらの生物活性化合物の前駆体として役立ちます.

医学: この化合物は、特にさまざまな疾患に関与する特定の酵素や受容体の阻害剤を設計する医薬品開発における潜在的な用途について調査されています.

科学的研究の応用

Chemistry: tert-Butyl pyridazine-4-carboxylate is used as an intermediate in the synthesis of more complex pyridazine derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .

Biology: In biological research, pyridazine derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities. tert-Butyl pyridazine-4-carboxylate serves as a precursor for these bioactive compounds .

Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors involved in various diseases .

Industry: In the industrial sector, tert-Butyl pyridazine-4-carboxylate is used in the production of agrochemicals and materials with specialized properties .

作用機序

類似化合物の比較

類似化合物:

ピリダジン: 芳香族特性が類似している親化合物。

ピリダジノン: 追加の酸素原子を持つ誘導体で、異なる生物活性を示します。

独自性: 4-tert-ブチルピリダジンカルボン酸は、tert-ブチルエステル基により、特定の化学的性質と反応性を付与するため、独自性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl pyridazine-4-carboxylate with analogous tert-butyl esters of nitrogen heterocycles, primarily piperazine and piperidine derivatives, based on physicochemical properties, synthetic accessibility, and functional applications.

Structural and Physicochemical Properties

Notes:

- Pyridazine vs. Piperazine/Piperidine: The pyridazine core is aromatic and planar, enabling π-π stacking interactions, whereas piperazine/piperidine derivatives are non-aromatic and conformationally flexible. This difference impacts solubility and binding affinity in biological systems.

- Polarity : The pyridazine derivative likely exhibits higher polarity (estimated TPSA ~55.3) compared to piperazine analogs (TPSA ~38.3), influencing solubility and membrane permeability .

Key Research Findings

Stability : tert-Butyl esters in piperazine derivatives demonstrate excellent stability under acidic and thermal conditions, a trait likely shared by pyridazine analogs .

Biological Activity : Piperazine-based compounds exhibit moderate CYP enzyme inhibition (e.g., CYP3A4), whereas pyridazine derivatives’ activity remains underexplored .

Scalability : Piperazine derivatives are prioritized in industrial synthesis due to established protocols, while pyridazine analogs face challenges in regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。